N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide
Overview
Description
N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide is a chemical compound characterized by the presence of a trimethoxyphenyl group attached to an indane sulfonamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide typically involves the reaction of 2,4,6-trimethoxyaniline with indane-5-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, while the sulfonamide moiety can interact with enzyme active sites. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide: shares structural similarities with other sulfonamide derivatives and trimethoxyphenyl-containing compounds.
Trimethoprim: A well-known antibiotic that also contains a trimethoxyphenyl group.
Sulfanilamide: A simple sulfonamide used as an antibacterial agent.
Uniqueness
This compound is unique due to its combination of the trimethoxyphenyl group and the indane sulfonamide structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
N-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-indene-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-22-14-10-16(23-2)18(17(11-14)24-3)19-25(20,21)15-8-7-12-5-4-6-13(12)9-15/h7-11,19H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOECGEVUFDLCCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)NS(=O)(=O)C2=CC3=C(CCC3)C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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